Trifluralin-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

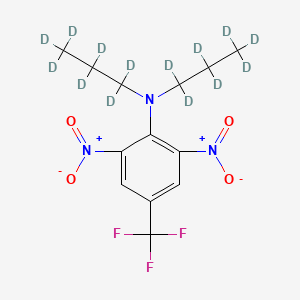

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDSQXJSNMTJDA-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterated Trifluralin (Trifluralin-d14)

An In-depth Technical Guide on the Synthesis and Purification of Deuterated Trifluralin

Introduction

Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) is a selective, pre-emergence dinitroaniline herbicide used to control a variety of annual grass and broadleaf weeds.[1][2] Its mechanism of action involves the inhibition of root development by disrupting mitosis.[2][3] Deuterated trifluralin, such as Trifluralin-d14, serves as a critical internal standard for analytical and metabolic studies, particularly in mass spectrometry-based methods, ensuring accurate quantification by correcting for analyte loss during sample preparation and analysis.[4]

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated trifluralin, intended for researchers, scientists, and professionals in drug development and agrochemical research. The document outlines a proposed synthesis pathway, detailed purification protocols, and methods for analytical characterization, based on established chemical principles and available literature on its non-deuterated analogue.

The synthesis of trifluralin involves a multi-step process, beginning with 4-chlorotrifluoromethylbenzene.[5][6] The introduction of deuterium is most strategically achieved in the final step by using a deuterated amine. For this compound, where the 14 deuterium atoms replace the hydrogens on the two propyl groups, deuterated di-n-propylamine (di-n-propyl-d14-amine) is the required reagent.

1. Two-Stage Nitration: The process starts with the two-stage nitration of 4-chlorotrifluoromethylbenzene. This intermediate is first mononitrated and then further nitrated to form 4-chloro-3,5-dinitrobenzotrifluoride (2,6-dinitro-4-trifluoromethylchlorobenzene).[5][7]

2. Amination with Deuterated Di-n-propylamine: The key step for deuterium labeling is the amination reaction. The dinitro intermediate is reacted with di-n-propyl-d14-amine. The amine displaces the chlorine atom on the benzene ring to yield the final deuterated trifluralin product.[8]

Caption: Synthesis pathway for Deuterated Trifluralin (this compound).

Experimental Protocol: Synthesis

The following protocol is adapted from methodologies for non-deuterated trifluralin synthesis.[8]

-

Reaction Setup: In a suitable reactor, charge 4-chloro-3,5-dinitrobenzotrifluoride, water, and an auxiliary agent such as Vitamin C.

-

Amine Addition: Prepare a solution of di-n-propyl-d14-amine and a base (e.g., sodium hydroxide solution) as an acid scavenger.

-

Reaction Execution: Add the amine/base solution dropwise to the reactor over approximately 30 minutes.

-

pH and Temperature Control: Maintain the pH of the reaction system between 7.5 and 8.5 and the temperature at approximately 60°C.

-

Reaction Completion: Allow the reaction to proceed for about 2 hours.

-

Isolation: Cool the reaction mixture to room temperature to precipitate the crystalline product.

-

Washing: Filter the crystals and wash with water until the filtrate is neutral.

-

Drying: Dry the resulting product to obtain deuterated trifluralin.

Table 1: Synthesis Parameters and Expected Results (based on non-deuterated synthesis) [8]

| Parameter | Value |

| Starting Material | 4-chloro-3,5-dinitrobenzotrifluoride |

| Deuterating Reagent | Di-n-propyl-d14-amine |

| Solvent | Water |

| Reaction Temperature | 60°C |

| Reaction Time | 2.0 hours |

| pH | 7.5 - 8.5 |

| Expected Yield | ~98.5% |

| Expected Purity | >99 wt% |

| Expected Nitrosamine Content | <1 ppm |

Purification and Analysis

Post-synthesis, the crude deuterated trifluralin must be purified to remove unreacted starting materials, by-products, and solvents. The final product's identity and purity are then confirmed using various analytical techniques.

Purification Workflow

A multi-step purification process is typically employed, involving initial separation followed by chromatography for high-purity applications.

Caption: General workflow for the purification and analysis of this compound.

Experimental Protocol: Purification

The following protocol is based on EPA methods and standard laboratory practices.[9]

-

Initial Purification: If a solvent like chloroform is used, it can be removed by distillation.[7] If the product precipitates from an aqueous medium, it is isolated by filtration.[8]

-

Column Chromatography Setup:

-

Adsorbent: Use Florisil (100-200 mesh), which has been deactivated and standardized.

-

Column: Prepare a chromatography column with the activated Florisil.

-

-

Sample Preparation: Dissolve the crude deuterated trifluralin in a minimal amount of a non-polar solvent like hexane.

-

Chromatography:

-

Load the sample solution onto the prepared Florisil column.

-

Observe the yellow trifluralin band as it moves down the column.

-

Elute the column with a suitable solvent or solvent system (e.g., hexane with increasing polarity).

-

Collect the fraction containing the yellow band, which corresponds to the purified product.

-

-

Final Step: Evaporate the solvent from the collected fraction using a method that prevents loss of the compound, such as thin-film rotary vacuum evaporation.[9]

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of analytical methods is essential.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the primary method for both identification and quantification. The mass spectrometer confirms the molecular weight of the deuterated compound and allows for the determination of isotopic purity. The use of multiple reaction monitoring (MRM) transitions enhances selectivity and sensitivity.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions (the propyl chains), verifying successful deuteration. ¹³C and ¹⁹F NMR can further confirm the overall structure of the molecule.

Table 2: Analytical Methods and Parameters

| Technique | Purpose | Key Parameters |

| GC-MS/MS | Identity, Purity, Quantification | Detector: Triple quadrupole mass spectrometer[10]Mode: Multiple Reaction Monitoring (MRM)[10]Column: Alternative columns like 5% Carbowax 20M may be needed to separate from impurities[9] |

| ¹H NMR | Deuteration Confirmation | Absence of signals corresponding to the N-propyl protons. |

| HPLC | Purity Assessment | Reversed-phase column with UV detection. |

Conclusion

The synthesis of deuterated trifluralin relies on the well-established pathway for its non-deuterated counterpart, with the crucial modification of using a deuterated amine reagent in the final amination step. Subsequent purification, primarily through column chromatography, is vital to achieve the high purity required for its use as an analytical standard. Rigorous quality control using techniques like GC-MS/MS and NMR is necessary to confirm the structural integrity and isotopic enrichment of the final product. This guide provides a robust framework for the successful synthesis and purification of high-quality deuterated trifluralin for research and analytical applications.

References

- 1. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluralin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]

- 6. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]

- 9. epa.gov [epa.gov]

- 10. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety | Fedorova | Hygiene and Sanitation [rjhas.ru]

A Technical Guide to 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-2H7)propyl]-4-(trifluoromethyl)aniline (Trifluralin-D14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-2H7)propyl]-4-(trifluoromethyl)aniline, a deuterated analog of the herbicide Trifluralin. This isotopically labeled compound, often referred to as Trifluralin-D14, serves as a crucial internal standard in analytical chemistry for the accurate quantification of Trifluralin in various matrices.[1] Its chemical and physical properties are nearly identical to the unlabeled parent compound, ensuring it behaves similarly in environmental and biological systems while being distinguishable by mass spectrometry.[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of the parent compound, Trifluralin, which are representative of this compound.

| Property | Value |

| IUPAC Name | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline[2] |

| Synonyms | Treflan; α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine[2] |

| CAS Number | 1582-09-8 (Trifluralin)[2] |

| Chemical Formula | C₁₃H₁₆F₃N₃O₄[2] |

| Molar Mass | 335.283 g·mol⁻¹[2] |

| Appearance | Yellow-orange crystalline solid[3] |

| Density | 1.36 g/cm³ at 22 °C[3] |

| Melting Point | 46 to 47 °C (115 to 117 °F; 319 to 320 K)[2] |

| Boiling Point | 139 to 140 °C (282 to 284 °F; 412 to 413 K) at 4.2 mmHg[2] |

Solubility Data

Trifluralin exhibits low solubility in water and higher solubility in organic solvents.[2][3] This property is critical for its behavior in soil and for developing analytical extraction methods.[1]

| Solvent | Solubility |

| Water | 0.0024 g/100 mL[2] |

| Acetone | >1000 g/L[2] |

| Chloroform | >1000 g/L[3] |

| Acetonitrile | >1000 g/L[3] |

| Toluene | >1000 g/L[3] |

| Ethyl acetate | >1000 g/L[3] |

| Methanol | 33-40 g/L[3] |

| Hexane | 50-67 g/L[3] |

Experimental Protocols: Use as an Internal Standard

This compound is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of Trifluralin in environmental samples such as soil and water.[1] The general workflow for such an analysis is as follows:

-

Sample Preparation : A known quantity of the environmental sample (e.g., soil, water, sediment) is collected.

-

Internal Standard Spiking : A precise amount of this compound solution is added to the sample. This is a critical step to correct for any loss of the target analyte during sample processing and analysis.[1]

-

Extraction : The sample is extracted with an appropriate organic solvent to move the Trifluralin and this compound from the sample matrix into the solvent.

-

Concentration and Clean-up : The extract may be concentrated and subjected to clean-up procedures to remove interfering substances.

-

Analysis by Mass Spectrometry : The final extract is analyzed using a mass spectrometry-based method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can differentiate between the native Trifluralin and the deuterated internal standard based on their mass-to-charge ratio.

-

Quantification : The ratio of the signal from Trifluralin to the signal from the known amount of this compound is used to calculate the concentration of Trifluralin in the original sample. This method provides high accuracy and precision.[1]

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of Trifluralin in environmental samples using this compound as an internal standard.

Environmental Fate and Behavior

Trifluralin is a pre-emergence herbicide used to control annual grasses and broadleaf weeds.[2] It has low water solubility and strongly adheres to soil particles, making it relatively immobile in the soil.[1] However, it can be transported into the environment through soil erosion, volatilization, and runoff.[1] Trifluralin is persistent in soil with a long half-life, but it is susceptible to degradation by ultraviolet light.[2] Due to its high toxicity to aquatic life, its use has been banned in the European Union.[2] The use of this compound allows researchers to accurately study the dissipation, metabolite formation, and environmental pathways of the parent compound.[1]

References

Unraveling the Fragmentation Fingerprint of Trifluralin-d14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Trifluralin-d14. This compound, a deuterated analog of the widely used herbicide Trifluralin, serves as an essential internal standard for quantitative analytical methods. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for accurate and reliable detection and quantification of Trifluralin in various matrices. This document outlines the expected fragmentation pathways, presents quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Data of this compound

The mass spectrometry fragmentation of this compound is primarily governed by the cleavage of its N-propyl groups and the nitro groups attached to the benzene ring. As a deuterated standard, its molecular weight is increased by 14 atomic mass units compared to its non-deuterated counterpart, Trifluralin. This mass shift is reflected in its precursor ion and subsequent fragment ions.

The following table summarizes the anticipated quantitative fragmentation data for this compound based on common mass spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID). The relative abundance is estimated based on typical fragmentation patterns observed for Trifluralin.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Ionization Technique | Relative Abundance (%) |

| 349.2 | 300.2 | [M-C3D7]+ | EI/CID | 100 |

| 349.2 | 254.2 | [M-2(C3D7)]+ | EI/CID | 20-40 |

| 349.2 | 319.2 | [M-NO]+ | EI/CID | 10-30 |

| 349.2 | 303.2 | [M-NO2]+ | EI/CID | 5-15 |

Elucidating the Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. In Electron Ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion ([M]+•). Subsequent fragmentation occurs through a series of characteristic losses. In soft ionization techniques like Electrospray Ionization (ESI) used in LC-MS, a protonated molecule ([M+H]+) is typically formed, which is then subjected to fragmentation in the collision cell.

The primary fragmentation route involves the alpha-cleavage of one of the deuterated N-propyl groups, resulting in the loss of a C3D7 radical and the formation of a stable, resonance-stabilized cation. This fragment is often the base peak in the mass spectrum. Further fragmentation can occur through the loss of the second deuterated N-propyl group or the cleavage of the nitro groups.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the quantification of Trifluralin in various environmental and biological matrices, using this compound as an internal standard.

1. Sample Preparation (e.g., Soil Matrix)

-

Extraction: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane. Add a known amount of this compound internal standard solution.

-

Vortex and Sonicate: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Solvent Transfer: Carefully transfer the supernatant to a clean glass tube.

-

Repeat Extraction: Repeat the extraction process on the soil pellet with another 10 mL of the acetone/hexane mixture. Combine the supernatants.

-

Evaporation and Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Injector: Split/Splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute

-

Ramp: 25 °C/min to 180 °C

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

This compound: m/z 349.2 (quantifier), 300.2 (qualifier)

-

Trifluralin: m/z 335.1 (quantifier), 292.1 (qualifier)

-

3. Data Analysis

-

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte (Trifluralin) to the internal standard (this compound) at several concentration levels.

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers are encouraged to optimize the provided experimental protocol based on their specific instrumentation and matrix requirements to achieve the highest level of accuracy and precision in their analytical results.

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluralin and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the widely used herbicide trifluralin and its deuterated analog, Trifluralin-d14. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, environmental analysis, and toxicology studies. The information is presented in a structured format, including comparative data tables, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of these compounds.

Core Physical and Chemical Properties

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds.[1] Its deuterated analog, this compound, serves as an invaluable internal standard in analytical chemistry, particularly in mass spectrometry-based methods for environmental monitoring and metabolic studies. The physical and chemical properties of this compound are nearly identical to the unlabeled parent compound, ensuring similar behavior in experimental systems while allowing for clear differentiation in analytical measurements.

The key physical and chemical properties of both compounds are summarized in the tables below for easy comparison.

General and Physical Properties

| Property | Trifluralin | Deuterated Trifluralin (this compound) |

| Appearance | Yellow-orange crystalline solid[2] | Assumed to be a yellow-orange crystalline solid |

| Melting Point | 48.5-49 °C[2] | Not experimentally determined; assumed to be ~48.5-49 °C |

| Boiling Point | 139-140 °C at 4.2 mmHg[3] | Not experimentally determined; assumed to be ~139-140 °C at 4.2 mmHg |

| Density | 1.36 g/cm³ at 22 °C[3] | Not experimentally determined; assumed to be ~1.36 g/cm³ |

| Vapor Pressure | 9.5 x 10⁻³ Pa at 25 °C[4] | Not experimentally determined; assumed to be ~9.5 x 10⁻³ Pa at 25 °C |

Chemical and Solubility Properties

| Property | Trifluralin | Deuterated Trifluralin (this compound) |

| Chemical Formula | C₁₃H₁₆F₃N₃O₄[3] | C₁₃H₂D₁₄F₃N₃O₄ |

| Molecular Weight | 335.28 g/mol [3] | 349.37 g/mol |

| Water Solubility | <1 mg/L at 27 °C[5] | Not experimentally determined; assumed to be <1 mg/L at 27 °C |

| Log K_ow_ | 5.27 at 20 °C[4] | Not experimentally determined; assumed to be ~5.27 at 20 °C |

| CAS Number | 1582-09-8[3] | 347841-79-6 |

Experimental Protocols

The determination of the physical and chemical properties of compounds like trifluralin and its deuterated analog follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed experimental protocols based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Determination of Melting Point (Based on OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For crystalline solids, this is typically a sharp, well-defined temperature.

Apparatus:

-

Capillary tube melting point apparatus

-

Thermometer with appropriate range and calibration

-

Sample pulverizing equipment (e.g., mortar and pestle)

-

Glass capillary tubes, sealed at one end

Procedure:

-

Sample Preparation: A small amount of the test substance (trifluralin or its deuterated analog) is finely powdered.

-

Capillary Tube Filling: The powdered sample is packed into a glass capillary tube to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance is observed to melt completely is recorded as the melting point. The melting range (from the temperature of initial melting to the temperature of complete melting) is also noted.

-

Replicates: The determination is performed in triplicate to ensure accuracy.

Determination of Boiling Point (Based on OECD Guideline 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The normal boiling point is the boiling point at a pressure of 101.325 kPa.

Apparatus:

-

Distillation apparatus (e.g., Sivolobov's method) or a dynamic method apparatus

-

Heating mantle or oil bath

-

Thermometer with appropriate range and calibration

-

Pressure measurement device (barometer)

Procedure (Dynamic Method):

-

Apparatus Setup: The test substance is placed in the boiling flask of the apparatus. The thermometer is positioned so that the bulb is in the vapor phase above the liquid.

-

Heating: The substance is heated, and the temperature and vapor pressure are recorded as the substance begins to boil.

-

Pressure Variation: The pressure is systematically varied, and the corresponding boiling temperatures are recorded.

-

Data Analysis: A vapor pressure-temperature curve is plotted. The normal boiling point is determined by interpolation of this curve to a pressure of 101.325 kPa.

Determination of Water Solubility (Based on OECD Guideline 105)

Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. For substances with low solubility like trifluralin, the column elution method is suitable.

Apparatus:

-

Water bath with temperature control

-

Column with a temperature jacket

-

Metering pump

-

Inert support material (e.g., glass beads, silica gel)

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure (Column Elution Method):

-

Column Preparation: The inert support material is coated with an excess of the test substance. The coated material is then packed into the column.

-

Equilibration: Water is pumped through the column at a low flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).

-

Sample Collection: The eluate is collected in fractions.

-

Quantification: The concentration of the test substance in each fraction is determined using a suitable analytical method.

-

Solubility Determination: A plateau in the concentration of the eluate indicates that saturation has been reached. The mean of the concentrations in the plateau region is taken as the water solubility.

Determination of Partition Coefficient (log K_ow_) (Based on OECD Guideline 107/117)

Principle: The partition coefficient (K_ow_) is the ratio of the concentration of a substance in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. It is a measure of the hydrophobicity of a substance. The Shake Flask Method (OECD 107) is suitable for substances with a log K_ow_ in the range of -2 to 4, while the HPLC method (OECD 117) is preferred for substances with higher log K_ow_ values like trifluralin.

Procedure (HPLC Method - OECD 117):

-

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.

-

Apparatus: A high-performance liquid chromatograph (HPLC) equipped with a UV detector and a reversed-phase column (e.g., C18).

-

Calibration: A series of reference compounds with known log K_ow_ values are injected into the HPLC system. A calibration curve of log k (logarithm of the capacity factor) versus log K_ow_ is constructed.

-

Sample Analysis: The test substance is dissolved in the mobile phase and injected into the HPLC system. The retention time is measured.

-

Calculation: The capacity factor (k) for the test substance is calculated from its retention time and the column dead time. The log K_ow_ of the test substance is then determined by interpolation from the calibration curve.

Visualizing Key Pathways and Workflows

Understanding the synthesis, mechanism of action, and degradation of trifluralin is crucial for its effective and safe use. The following diagrams, created using the DOT language, illustrate these complex processes.

Synthesis of Trifluralin

The commercial synthesis of trifluralin is a multi-step process that starts with 4-chlorobenzotrifluoride. This workflow highlights the key chemical transformations involved.

Mechanism of Action: Microtubule Assembly Inhibition

Trifluralin's herbicidal activity stems from its ability to disrupt microtubule formation in plant cells, which is essential for cell division and growth.[3] This diagram illustrates the key steps in this inhibitory pathway.

Environmental Degradation Pathways of Trifluralin

Trifluralin can be degraded in the environment through various processes, including microbial metabolism and photodegradation. This diagram outlines the major degradation pathways and key intermediate products.

This technical guide provides a foundational understanding of the physical and chemical properties of trifluralin and its deuterated analog, supported by standardized experimental protocols and visual representations of its synthesis, mechanism of action, and environmental fate. This information is intended to aid researchers and scientists in their work with these important compounds.

References

Commercial Synthesis of Trifluralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the commercial synthesis process for trifluralin, a selective, pre-emergence dinitroaniline herbicide. The process involves a three-step chemical synthesis starting from 4-chlorobenzotrifluoride, proceeding through a two-stage nitration to form a key intermediate, which is then aminated to yield the final product. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to support research and development activities.

I. Process Overview and Chemical Pathway

The commercial synthesis of trifluralin is a well-established three-stage process:

-

Mononitration: 4-chlorobenzotrifluoride is reacted with a mixture of nitric acid and oleum to produce 4-chloro-3-nitrotrifluoromethylbenzene.

-

Dinitration: The mononitrated intermediate is further nitrated using a more concentrated nitrating mixture to yield 2,6-dinitro-4-trifluoromethylchlorobenzene (also known as 4-chloro-3,5-dinitrobenzotrifluoride).

-

Amination: The dinitrated intermediate is reacted with di-N-propylamine to produce trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline).

The overall chemical transformation is depicted below:

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for each stage of the trifluralin synthesis process, based on patented commercial methods.[1]

Table 1: Reactants and Stoichiometry

| Step | Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (ml) | Role |

| Mononitration | 4-Chlorobenzotrifluoride | 180.56 | - | - | - | Starting Material |

| Nitric Acid (100%) | 63.01 | >1:1 molar ratio to starting material | - | - | Nitrating Agent | |

| Oleum (30%) | - | - | - | - | Catalyst/Dehydrating Agent | |

| Dinitration | Mononitro Intermediate | 225.56 | - | 22.27 | - | Reactant |

| Nitric Acid (100%) | 63.01 | 0.253 | 15.94 | 10.49 | Nitrating Agent | |

| Oleum (30%) | - | - | 52.00 | 27.00 | Catalyst/Dehydrating Agent | |

| Amination | Dinitro Intermediate | 270.56 | - | - | - | Reactant |

| Di-N-propylamine | 101.19 | - | 25.25 | 35.00 | Aminating Agent | |

| Sodium Carbonate | 105.99 | - | 13.25 | - | Base |

Table 2: Reaction Conditions and Yields

| Step | Parameter | Value |

| Mononitration | Temperature | 20-80 °C |

| Solvent | Ethylene Dichloride | |

| Dinitration | Initial Temperature | 80 °C |

| Ramped Temperature 1 | 110 °C (over 20 min) | |

| Ramped Temperature 2 | 115-117 °C | |

| Reaction Time | ~3.75 hours | |

| Amination | Temperature | 80 °C |

| Reaction Time | 4 hours | |

| Overall Process | Final Yield | 92.14% |

III. Detailed Experimental Protocols

The following protocols are based on a patented commercial process for the synthesis of trifluralin.[1]

Step 1: Mononitration of 4-Chlorobenzotrifluoride

-

Reaction Setup: A suitable reactor is charged with 4-chlorobenzotrifluoride and ethylene dichloride, which acts as a solvent and diluent.

-

Nitration: A nitrating mixture of nitric acid and oleum (H₂SO₄/SO₃) is prepared. The molar ratio of nitric acid to 4-chlorobenzotrifluoride should be at least 1:1, with a slight excess of nitric acid to ensure complete mononitration. The molar ratio of nitric acid to sulfur trioxide in the oleum should also be at least 1:1 to absorb the water produced during the reaction.

-

Reaction Execution: The nitrating mixture is added to the solution of 4-chlorobenzotrifluoride while maintaining the reaction temperature between 20 °C and 80 °C.

-

Work-up: After the reaction is complete, the mixture is allowed to settle, and the organic layer containing 4-chloro-3-nitrotrifluoromethylbenzene is separated from the spent acid layer. The use of ethylene dichloride facilitates this separation without the addition of water.

Step 2: Dinitration of 4-Chloro-3-nitrotrifluoromethylbenzene

-

Reaction Setup: A reactor is charged with a nitrating mixture consisting of 15.94 g (10.49 ml) of 100% nitric acid and 52 g (27 ml) of 30% oleum. The mixture is heated to 80 °C with vigorous stirring.

-

Addition of Mononitro Intermediate: A mixture of mononitro- and dinitrochlorotrifluoromethylbenzenes (22.27 g) from the first nitration step is added over a period of 15 minutes.

-

Temperature Ramping: After the addition is complete, the reaction temperature is increased to 110 °C over 20 minutes and held for one hour. The temperature is then further increased to 115°-117 °C and maintained for 2.5 hours.

-

Work-up: The reaction mixture is cooled, and the dinitrated product, 2,6-dinitro-4-trifluoromethylchlorobenzene, is separated from the spent acid.

Step 3: Amination of 2,6-Dinitro-4-trifluoromethylchlorobenzene

-

Reaction Setup: A reactor is charged with the dinitrated intermediate from the previous step, 25.25 g (35 ml) of di-N-propylamine, and 13.25 g of sodium carbonate.

-

Reaction Execution: The mixture is heated to 80 °C and stirred for 4 hours.

-

Product Isolation: After the reaction is complete, the mixture is allowed to stand for approximately 30 minutes to allow for layer separation. The lower layer, containing the crude trifluralin, is separated as an orange oil.

-

Purification: The crude product (30.9 g) is purified by crystallization from methyl alcohol (27 ml), cooled to 0 °C, to yield 26.9 g of 99+% pure trifluralin with a melting point of 47°-48 °C. An additional 2.64 g of product can be obtained by concentrating the filtrate.

IV. Experimental Workflow and Logical Relationships

The overall workflow for the commercial synthesis of trifluralin, including the recycling of key materials as described in the patent literature, is illustrated below.[1]

This guide provides a comprehensive overview of the commercial synthesis of trifluralin, intended to be a valuable resource for professionals in the fields of chemical research and development. The provided data and protocols are based on established industrial practices and offer a solid foundation for further investigation and process optimization.

References

A Technical Guide to the Stability and Storage of Trifluralin-d14 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the stability and storage of the Trifluralin-d14 analytical standard. Given the critical role of deuterated standards in quantitative analysis, particularly in chromatography-mass spectrometry techniques, ensuring their integrity is paramount for generating accurate and reproducible data. While specific stability studies on this compound are not extensively published, this document synthesizes information on the parent compound, Trifluralin, with established protocols for analytical standard stability to provide a comprehensive set of recommendations.

Overview of this compound

This compound is the deuterated analogue of Trifluralin, a selective, pre-emergence dinitroaniline herbicide. In analytical chemistry, this compound serves as an ideal internal standard for the quantification of Trifluralin in various matrices, including environmental and agricultural samples.[1] Its utility stems from its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass allows for separate detection by a mass spectrometer.

Recommended Storage Conditions and Stability Summary

The stability of an analytical standard is influenced by temperature, light, humidity, and the solvent in which it is stored. While a definitive shelf-life for this compound can only be provided by the manufacturer on a lot-specific Certificate of Analysis, the following table summarizes general recommendations based on the known properties of Trifluralin and standard laboratory practice for similar compounds.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Long-term: ≤ -20°C | To minimize thermal degradation and solvent evaporation. |

| Short-term: 2-8°C | For working solutions that will be used within a short period. | |

| Light Exposure | Store in amber vials or in the dark. | Trifluralin is susceptible to photodegradation.[2] |

| Form | Neat (solid) or in a suitable solvent. | The stability in solution is dependent on the solvent. |

| Solvent | Commonly supplied in isooctane. | Consult the Certificate of Analysis for the recommended solvent. |

| Handling | Minimize freeze-thaw cycles. Aliquot stock solutions for single use where possible. | Repeated temperature changes can accelerate degradation. |

Potential Degradation Pathways

The degradation of this compound is expected to follow the same pathways as its non-deuterated counterpart. The primary mechanisms of degradation are photodecomposition, and to a lesser extent, chemical and biological degradation, which involve a series of reactions.[3]

Key degradation pathways for Trifluralin include:

-

Photodecomposition: Exposure to ultraviolet light can lead to the breakdown of the molecule.

-

Oxidative Dealkylation: The N-propyl groups can be removed through oxidation.

-

Reduction of Nitro Groups: The two nitro groups on the benzene ring can be reduced to amino groups.

-

Oxidative Cyclization: The molecule can undergo cyclization reactions.

These degradation pathways are illustrated in the diagram below.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of the this compound standard, laboratories should perform their own stability assessments, especially when using a new batch or when storing it for an extended period. The following protocols are based on established guidelines for stability testing of pharmaceuticals and analytical standards.

Long-Term Stability Study

This study evaluates the stability of the standard under recommended storage conditions.

-

Objective: To determine the re-test date or shelf-life of the this compound standard under its intended long-term storage conditions.

-

Methodology:

-

Prepare multiple aliquots of the this compound standard solution at a known concentration.

-

Store the aliquots at the recommended long-term storage temperature (e.g., -20°C).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove an aliquot.

-

Analyze the concentration of the stored standard against a freshly prepared standard or a reference standard stored under validated conditions.

-

The analysis should be performed using a validated, stability-indicating method, such as GC-MS or LC-MS.

-

Acceptance criteria are typically that the concentration of the stored standard should be within a certain percentage (e.g., ±5%) of the initial concentration.

-

Accelerated Stability Study

This study is designed to predict the long-term stability by subjecting the standard to elevated stress conditions.

-

Objective: To identify potential degradation products and to predict the stability of the standard under normal storage conditions in a shorter timeframe.

-

Methodology:

-

Prepare aliquots of the this compound standard solution.

-

Store the aliquots at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

-

At specified time points (e.g., 0, 1, 3, 6 months), analyze the aliquots.

-

Compare the results to a control sample stored at the recommended long-term storage temperature.

-

Significant degradation under these conditions suggests that the standard may not be stable for an extended period under normal conditions.

-

Forced Degradation (Stress Testing)

This study is designed to intentionally degrade the standard to identify potential degradation products and to establish the specificity of the analytical method.

-

Objective: To understand the degradation pathways and to ensure the analytical method can separate the intact standard from its degradation products.

-

Methodology:

-

Expose the this compound standard to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at room temperature and elevated temperatures.

-

Oxidation: Treat with a reagent such as hydrogen peroxide.

-

Photolytic Stress: Expose to UV and visible light.

-

Thermal Stress: Heat the standard at a high temperature.

-

-

Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS, GC-MS) to identify and quantify any degradation products.

-

The goal is to achieve a target degradation of 5-20%.

-

The following diagram illustrates a general workflow for assessing the stability of an analytical standard.

Caption: Workflow for analytical standard stability assessment.

Conclusion

Maintaining the integrity of the this compound analytical standard is crucial for the accuracy of analytical data. While this guide provides a framework for understanding and assessing its stability, it is essential for researchers to consult the manufacturer's Certificate of Analysis for lot-specific information and to conduct their own stability verification studies. By implementing robust storage and handling procedures and by understanding the potential degradation pathways, laboratories can ensure the continued reliability of their this compound standard.

References

In-Depth Technical Guide: 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-²H₇)propyl]-4-(trifluoromethyl)aniline (Trifluralin-d₁₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-²H₇)propyl]-4-(trifluoromethyl)aniline, the deuterated analog of the widely used herbicide Trifluralin. This isotopically labeled compound, herein referred to as Trifluralin-d₁₄, serves as an invaluable tool in metabolic, environmental fate, and pharmacokinetic studies due to its distinct mass spectrometric signature. This document details its chemical and physical properties, provides insights into its synthesis, outlines analytical methodologies for its detection and quantification, and explores its primary mechanism of action. Furthermore, it includes a detailed experimental protocol for a representative application in environmental fate studies and visualizes key pathways and workflows using Graphviz.

Compound Identification and Properties

CAS Number: 347841-79-6

Trifluralin-d₁₄ is the deuterated form of Trifluralin, where the fourteen hydrogen atoms on the two propyl groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Trifluralin in various matrices.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₂D₁₄F₃N₃O₄ | [1](2) |

| Molecular Weight | 349.37 g/mol | [3](4--INVALID-LINK-- |

| Synonyms | Trifluralin-d₁₄ (di-n-propyl-d₁₄), 2,6-Dinitro-N,N-di(n-propyl-d₇)-4-trifluoromethylaniline | [3](5) |

| Isotopic Enrichment | ≥98 atom % D | [3](5) |

| Appearance | Yellow or orange crystalline solid | [6](7) |

| Unlabeled CAS Number | 1582-09-8 | [1](2) |

Synthesis

While a detailed, publicly available protocol for the specific synthesis of Trifluralin-d₁₄ is scarce, the general synthesis of Trifluralin and methods for deuteration of related compounds provide a likely pathway. The commercial synthesis of Trifluralin typically involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.

For the deuterated analog, a plausible synthetic route would involve the use of deuterated di-n-propylamine (di-n-propyl-d₁₄-amine). This deuterated intermediate can be synthesized through methods such as the reductive amination of a deuterated aldehyde with a deuterated amine or the reduction of a deuterated amide.

Figure 1: Plausible Synthesis Pathway for Trifluralin-d₁₄

Analytical Methodologies

Trifluralin-d₁₄ is primarily used as an internal standard in analytical methods for the quantification of Trifluralin. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

Table 2: Analytical Methods for Trifluralin and Trifluralin-d₁₄

| Technique | Method Details | Application | Reference |

| GC-MS | Extraction with acetonitrile-water, cleanup with Florisil cartridges, analysis by GC with electron capture or mass selective detector. | Determination of Trifluralin residues in soil. | [6](--INVALID-LINK--) |

| LC-MS/MS | Direct injection of soil extracts (70% aqueous acetonitrile) into an ion-trap LC/MS/MS. | Identification of Trifluralin and its metabolites in soil. | [3](8) |

| Quantitative ¹H-NMR | Can be used for purity assessment and quantification of pesticide stock solutions. | Stability testing of pesticide standards. | [9](9) |

| ¹⁹F-NMR | Used to study the binding of Trifluralin and its metabolites to soil components like fulvic acid. | Investigating the nature of soil-bound residues. | [10](10) |

Mechanism of Action: Microtubule Inhibition

Trifluralin belongs to the dinitroaniline class of herbicides, which act by inhibiting microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell shape, and intracellular transport.

Trifluralin binds to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, leading to a failure of spindle formation during mitosis. Consequently, cell division is arrested, which ultimately results in the death of the plant, particularly affecting root development.

Figure 2: Signaling Pathway of Trifluralin's Microtubule Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluralin-(dipropyl-d14) | LGC Standards [lgcstandards.com]

- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Aniline (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1314-1 [isotope.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ars.usda.gov [ars.usda.gov]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. Using 19F NMR spectroscopy to determine trifluralin binding to soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluralin-d14: A Technical Guide for Research Laboratories

An in-depth guide for researchers, scientists, and drug development professionals on the procurement and application of Trifluralin-d14 as an internal standard in analytical research.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the herbicide Trifluralin. Its primary application in a research setting is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. This document outlines key technical data for this compound offered by various suppliers, details its mechanism of action, and provides exemplary experimental protocols for its use.

Core Compound Information

Trifluralin is a selective, pre-emergence dinitroaniline herbicide that controls many annual grasses and broadleaf weeds by inhibiting microtubule formation.[1] Its deuterated isotopologue, this compound, serves as an ideal internal standard for the accurate quantification of Trifluralin in complex matrices such as soil, water, and biological tissues. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the native compound in mass spectrometric analysis, while maintaining nearly identical chemical and physical properties.

Supplier and Product Overview

Several reputable suppliers provide this compound for research purposes. The following table summarizes key quantitative data from prominent suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| Santa Cruz Biotechnology | Trifluralin | 1582-09-8 (unlabeled) | 335.28 | ≥97% |

| LGC Standards | Trifluralin-(dipropyl-d14) | 347841-79-6 | Not Specified | Not Specified |

| CDN Isotopes | This compound (di-n-propyl-d14) | 347841-79-6 | 349.37 | 98 atom % D |

Note: Data is subject to change and may vary between lots. Always consult the supplier's documentation.

Mechanism of Action: Microtubule Disruption

Trifluralin's primary mechanism of action involves the disruption of microtubule polymerization.[1][2] It binds to tubulin, the protein subunit of microtubules, preventing their assembly. This inhibition of microtubule formation disrupts essential cellular processes, most notably mitosis (cell division), leading to the arrest of cell cycle progression and ultimately, cell death in susceptible organisms.[1]

References

Methodological & Application

Application Note: High-Throughput Analysis of Trifluralin in Environmental Samples using Trifluralin-d14 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Trifluralin in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Trifluralin-d14 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocols provided herein are intended as a comprehensive guide for laboratories performing pesticide residue analysis.

Introduction

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops. Due to its persistence in soil and potential for runoff into water sources, monitoring its concentration in the environment is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This approach minimizes analytical variability by compensating for analyte loss during sample preparation and fluctuations in instrument response, thereby improving method robustness and accuracy.[1] This document provides a detailed protocol for sample preparation and LC-MS/MS analysis of Trifluralin using this compound as an internal standard.

Experimental

Materials and Reagents

-

Trifluralin analytical standard (≥99% purity)

-

This compound internal standard (≥98% purity, 99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

A C18 reversed-phase column is commonly employed for the separation of Trifluralin.[2] The gradient elution is optimized for the separation of Trifluralin from potential matrix interferences.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Column Temp. | 40 °C |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

Mass Spectrometry (MS) Conditions

Trifluralin is effectively ionized in negative ion mode.[3][4] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The following MRM transitions are proposed and may require optimization on the specific instrument used.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Capillary Voltage | -3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | Instrument dependent |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |

| Trifluralin | 334.1 | 305.1 | 50 | -20 | Quantifier |

| Trifluralin | 334.1 | 264.1 | 50 | -25 | Qualifier |

| This compound | 348.2 | 316.2 | 50 | -20 | Internal Standard |

Note: The molecular weight of Trifluralin is approximately 335.28 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 334.1. The fragmentation to 305.1 likely corresponds to the loss of an ethyl group, and 264.1 to the loss of a propyl group and a nitro group reduction intermediate. For this compound, the mass shift of +14 Da is reflected in the precursor and product ions.

Protocols

Standard and Sample Preparation

Preparation of Stock and Working Solutions

-

Prepare a 1 mg/mL stock solution of Trifluralin in acetonitrile.

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

From the stock solutions, prepare working solutions for calibration standards and spiking solutions by serial dilution in acetonitrile.

Calibration Standards Prepare a series of calibration standards in a suitable solvent (e.g., 90:10 water:acetonitrile) ranging from 0.1 ng/mL to 100 ng/mL. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 10 ng/mL).

Sample Preparation Protocol for Water Samples (Solid Phase Extraction - SPE)

-

Filter the water sample (e.g., 250 mL) through a 0.45 µm filter.

-

Add the this compound internal standard solution to the water sample to achieve a concentration of 10 ng/mL.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte and internal standard with 2 x 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile) and vortex.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol for Soil Samples (QuEChERS-like Extraction)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Spike with the this compound internal standard solution.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

Method Performance Characteristics (Representative Data)

The use of this compound as an internal standard provides excellent linearity and reproducibility.

Table 1: Linearity and Limits of Quantification

| Analyte | Calibration Range (ng/mL) | R² | LOQ (ng/mL) |

| Trifluralin | 0.1 - 100 | >0.998 | 0.1 |

Table 2: Accuracy and Precision in Spiked Water Samples

| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |

| 0.5 | 98.5 | 4.2 |

| 5.0 | 101.2 | 3.5 |

| 50.0 | 99.8 | 2.8 |

Table 3: Accuracy and Precision in Spiked Soil Samples

| Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |

| 1.0 | 95.3 | 6.8 |

| 10.0 | 98.9 | 5.1 |

| 100.0 | 102.5 | 4.5 |

Visualizations

Caption: Experimental workflow for Trifluralin analysis.

Caption: Logic of internal standard quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Trifluralin in environmental water and soil samples. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for regulatory monitoring and environmental risk assessment. The provided protocols for sample preparation are robust and can be adapted to various laboratory workflows. This application note serves as a comprehensive starting point for the development and validation of Trifluralin analysis in a variety of environmental matrices.

References

Isotope Dilution Method for Trifluralin Quantification in Soil Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of trifluralin in soil samples using the isotope dilution method coupled with gas chromatography-mass spectrometry (GC-MS). This method offers high accuracy and precision by using a stable isotope-labeled internal standard to correct for analyte losses during sample preparation and analysis.

Principle of the Isotope Dilution Method

The isotope dilution method is a highly accurate quantification technique. It relies on the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, deuterated trifluralin) to the sample at the beginning of the analytical procedure. The labeled compound, or internal standard, is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, any losses of the analyte during the sample preparation process can be precisely corrected for, leading to a more accurate quantification.

Experimental Protocols

This protocol is a synthesis of established methods for the analysis of trifluralin in soil, including elements from EPA and USGS methodologies.

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Dichloromethane, Hexane, Toluene (all pesticide residue grade or equivalent)

-

Standards:

-

Trifluralin analytical standard (>99% purity)

-

Trifluralin-d14 (di-N-propyl-d14-trifluralin) or other suitable deuterated trifluralin internal standard (>98% isotopic purity)

-

-

Reagents:

-

Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

-

Florisil® (pesticide residue grade, activated)

-

Deionized water

-

-

Glassware:

-

Mason jars with PTFE-lined caps

-

Volumetric flasks, pipettes, and syringes

-

Separatory funnels

-

Chromatography columns

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen evaporator)

-

Sample Preparation and Extraction

-

Soil Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Spiking with Internal Standard: Weigh 20 g of the homogenized soil sample into a Mason jar. Add a known amount of the this compound internal standard solution. The spiking level should be chosen to be within the calibration range of the instrument.

-

Extraction:

-

Add 100 mL of a 99:1 (v/v) mixture of acetonitrile and water to the soil sample in the Mason jar.

-

Seal the jar and shake it on a platform shaker for at least 1 hour at a moderate speed.

-

Allow the solid particles to settle.

-

Extract Cleanup

-

Liquid-Liquid Partitioning (if necessary for high organic matter soils):

-

Transfer an aliquot of the supernatant from the extraction step to a separatory funnel.

-

Add a saline solution and partition the analytes into an organic solvent like dichloromethane.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

-

Solid Phase Extraction (SPE) using Florisil®:

-

Prepare a Florisil® column by packing a chromatography column with activated Florisil®.

-

Pre-rinse the column with hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a suitable solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane). The exact composition should be optimized to ensure good recovery of trifluralin.

-

Collect the eluate.

-

Concentration and Solvent Exchange

-

Concentrate the eluate from the cleanup step to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a solvent exchange into a solvent suitable for GC-MS analysis, such as toluene or iso-octane.

-

Adjust the final volume to a precise value (e.g., 1.0 mL).

GC-MS Analysis

-

Instrument Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent

-

Inlet: Splitless mode, 250°C

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

-

Selected Ion Monitoring (SIM) Parameters:

-

Trifluralin: Monitor at least two characteristic ions (e.g., m/z 306, 264).

-

This compound: Monitor the corresponding characteristic ions (e.g., m/z 320, 278).

-

The exact ions should be determined by analyzing the mass spectra of the pure standards.

-

-

Calibration: Prepare a series of calibration standards containing known concentrations of native trifluralin and a constant concentration of the this compound internal standard. Generate a calibration curve by plotting the response ratio (peak area of native trifluralin / peak area of this compound) against the concentration of native trifluralin.

Data Presentation

The following tables summarize typical quantitative data for the isotope dilution method for trifluralin analysis in soil.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | |

| Limit of Detection (LOD) | 0.02 - 1 µg/kg | |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/kg | |

| Precision (%RSD) | < 15% |

Table 2: Recovery Data from Spiked Soil Samples

| Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%RSD) | Reference |

| 1.0 | 85 | 10.3 | |

| 2.0 | 92 | 8.5 | |

| 10.0 | 95 | 7.2 |

Visualizations

Caption: Experimental workflow for trifluralin analysis in soil.

Caption: Principle of the isotope dilution method.

Application Notes and Protocols for GC-MS Analysis of Herbicide Residues Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of herbicide residues in environmental samples, specifically focusing on soil and water matrices, using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards. The use of isotopically labeled internal standards is a critical component of this method, as it corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.

Introduction

The widespread use of herbicides in agriculture necessitates robust and reliable analytical methods to monitor their presence in the environment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile organic compounds, including many common herbicides.[1] When coupled with the use of deuterated internal standards, the accuracy and reliability of the analysis are significantly enhanced. Deuterated standards are chemically identical to the target analytes but have a higher mass due to the substitution of hydrogen atoms with deuterium. This allows them to be distinguished by the mass spectrometer while co-eluting with the native compound, effectively compensating for analyte loss during sample preparation and instrumental analysis.[2]

This protocol outlines the necessary steps for sample collection, preparation, and GC-MS analysis of common herbicides, providing a foundation for researchers to develop and validate their own specific methods.

Experimental Protocols

Sample Collection and Handling

Proper sample collection is crucial to ensure the integrity of the results.

-

Soil Sampling: Collect approximately 15 core samples from the target area in a "W" pattern to a depth of 15 cm using a clean soil auger. Combine these to form a composite sample. Place about 500g of the composite sample in a clean, labeled sample bag. Store the samples in a cool, dark place until they can be transported to the laboratory.

-

Water Sampling: For water from a tap or irrigation system, allow the water to run for a few minutes to flush the pipes before collecting the sample. For pesticide residue analysis, a 2-liter sample is typically required. Use clean, pre-rinsed sample bottles. Keep the samples chilled and transport them to the laboratory as soon as possible.

-

Precautions: To prevent contamination, always wear disposable gloves and change them between samples. Use clean sampling tools, washing them with detergent and hot water, followed by a rinse with clean water or acetone between samples.

Reagents and Standards

-

Solvents: All solvents used (e.g., acetonitrile, ethyl acetate, hexane) should be of pesticide residue analysis grade.

-

Herbicide Standards: Obtain certified analytical standards of the target herbicides.

-

Deuterated Internal Standards: Obtain certified deuterated analogs of the target herbicides (e.g., Atrazine-d5, Glyphosate-d2).

-

Standard Solutions: Prepare stock solutions of both the native herbicide standards and the deuterated internal standards in a suitable solvent (e.g., methanol or ethyl acetate). From these stock solutions, prepare working standard solutions and calibration standards at various concentration levels.

Sample Preparation: QuEChERS Method for Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[1]

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute to hydrate the sample.

-

Spike the sample with an appropriate volume of the deuterated internal standard working solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The choice of sorbent may vary depending on the specific matrix and target analytes.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Take a 1 mL aliquot of the final extract and transfer it to an autosampler vial for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following are representative GC-MS parameters. These should be optimized for the specific instrument and target analytes.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injector | Split/Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 5°C/min to 200°C, and finally ramp at 10°C/min to 300°C, hold for 5 min. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 4 minutes |

SIM Mode Ions: For each target herbicide and its deuterated internal standard, select a quantification ion and at least one or two qualifier ions. The selection of these ions should be based on their abundance and specificity from the mass spectrum of each compound.

Data Presentation

The following table summarizes typical quantitative data for the analysis of selected herbicides in soil using GC-MS with deuterated internal standards. Note that these values can vary depending on the specific matrix, instrumentation, and method validation protocol.

| Herbicide | Deuterated Standard | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |

| Atrazine | Atrazine-d5 | Soil | 0.1 | 0.5 | 95 ± 5 | [Compiled from various sources] |

| Metolachlor | Metolachlor-d6 | Soil | 0.2 | 0.8 | 92 ± 7 | [Compiled from various sources] |

| Trifluralin | Trifluralin-d14 | Soil | 0.1 | 0.4 | 98 ± 4 | [Compiled from various sources] |

| Pendimethalin | Pendimethalin-d5 | Soil | 0.2 | 1.0 | 90 ± 8 | [Compiled from various sources] |

| 2,4-D (as methyl ester) | 2,4-D-d3 | Soil | 0.5 | 2.0 | 88 ± 10 | [Compiled from various sources] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for herbicide residue analysis.

Herbicide Signaling Pathways

Glyphosate acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals.[2]

Caption: Glyphosate's inhibition of the shikimate pathway.

Atrazine is a triazine herbicide that functions by binding to the plastoquinone-binding protein in photosystem II of the photosynthetic electron transport chain. This blocks electron flow, leading to the inhibition of photosynthesis and ultimately plant death.

Caption: Atrazine's disruption of photosynthetic electron transport.

References

Application Notes: Trifluralin-d14 for Herbicide Analysis in Environmental Water Samples

Introduction

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control annual grasses and broadleaf weeds in various agricultural settings[1]. Due to its potential for runoff from treated fields, monitoring its presence in environmental water sources is crucial[2][3]. The analysis of trace levels of herbicides like trifluralin in complex matrices such as surface or groundwater requires robust and accurate analytical methods. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the precision and accuracy of these measurements.

Trifluralin-d14, a deuterated analog of trifluralin, serves as an ideal internal standard or surrogate for the quantification of trifluralin in environmental samples. Because its chemical and physical properties are nearly identical to the native analyte, it co-extracts and behaves similarly during chromatographic separation. However, its increased mass allows it to be distinguished from the native trifluralin by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte during sample preparation and analysis can be accurately corrected, thereby minimizing matrix effects and improving data quality.

Physicochemical Properties of Trifluralin

Understanding the properties of trifluralin is essential for developing effective extraction and analysis protocols.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₆F₃N₃O₄ | |

| Molecular Weight | 335.3 g/mol | [2] |

| Appearance | Yellow-orange crystalline solid | [2][4] |

| Water Solubility | Low (~0.2-0.4 mg/L at 25°C) | [2] |

| Log K_ow_ | 4.69 - 5.3 | [2] |

| Vapor Pressure | 1.1 x 10⁻⁴ mm Hg (25°C) | [2] |

Principle of the Method

The determination of trifluralin in water samples using this compound as an internal standard involves several key steps. First, a known quantity of this compound is spiked into the water sample. The sample is then subjected to an extraction procedure, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate and concentrate the analytes[5][6]. After extraction, the solvent is evaporated and the residue is reconstituted in a suitable solvent for analysis. Quantification is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3]. The ratio of the native trifluralin response to the this compound response is used to calculate the concentration of trifluralin in the original sample, correcting for any analyte loss during the procedure.

References

Application Notes: Sample Preparation for Trifluralin Analysis in Agricultural Matrices

These application notes provide detailed protocols and comparative data for the extraction and cleanup of trifluralin residues from agricultural products. The following methods are highlighted due to their prevalence and effectiveness in pesticide residue analysis.